Cyclopropanecarboxaldehyde

Description

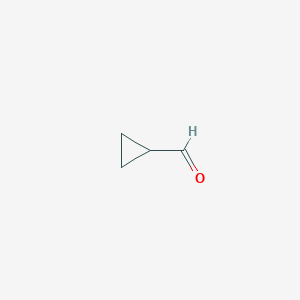

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanecarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c5-3-4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYVMOUINOAAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051736 | |

| Record name | Cyclopropanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopropanecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1489-69-6 | |

| Record name | Cyclopropanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1489-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Conformation of Cyclopropanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxaldehyde (c-C₃H₅CHO), a molecule of significant interest in organic chemistry and astrophysics, presents a fascinating case study in conformational analysis. The presence of a flexible single bond between the cyclopropyl (B3062369) ring and the aldehyde group gives rise to two primary conformers: cis (or syn) and trans (or anti). The subtle energy difference between these two forms has been a subject of extensive research, with experimental and theoretical methods sometimes yielding conflicting results regarding their relative stability. This technical guide provides a comprehensive overview of the structural analysis and conformational landscape of this compound, detailing the experimental and computational methodologies employed in its study.

Conformational Isomers

The conformational isomerism in this compound arises from the rotation around the C-C single bond connecting the cyclopropyl ring and the carbonyl group. The two stable conformers are defined by the dihedral angle between the carbonyl bond (C=O) and a C-H bond of the cyclopropane (B1198618) ring.

-

cis (or syn) Conformer: In this arrangement, the carbonyl bond is eclipsed with one of the C-C bonds of the cyclopropane ring.

-

trans (or anti) Conformer: In this arrangement, the carbonyl bond is anti-periplanar to one of the C-C bonds of the cyclopropane ring.

The precise determination of which conformer is more stable has been a key research question, with the answer often depending on the phase (gas or condensed) and the analytical technique employed.

Structural Parameters

High-level ab initio calculations have been instrumental in determining the structural parameters of the cis and trans conformers with high precision. The following tables summarize the key bond lengths and angles for each conformer.

Table 1: Bond Lengths of cis and trans-Cyclopropanecarboxaldehyde (in Ångströms)

| Bond | cis Conformer (Calculated) | trans Conformer (Calculated) |

| C=O | 1.215 | 1.216 |

| C-C (ring) | 1.512 (avg) | 1.511 (avg) |

| C-CHO | 1.485 | 1.486 |

| C-H (ring) | 1.085 (avg) | 1.085 (avg) |

| C-H (formyl) | 1.112 | 1.111 |

Table 2: Bond Angles of cis and trans-Cyclopropanecarboxaldehyde (in Degrees)

| Angle | cis Conformer (Calculated) | trans Conformer (Calculated) |

| O=C-C | 123.5 | 124.1 |

| O=C-H | 122.1 | 121.8 |

| C-C-C (ring) | 60.0 (avg) | 60.0 (avg) |

| H-C-H (ring, CH₂) | 115.8 | 115.9 |

Table 3: Dihedral Angle Defining Conformation

| Dihedral Angle | cis Conformer | trans Conformer |

| O=C-C-H | 0° (eclipsed) | 180° (anti) |

Spectroscopic Analysis and Conformational Energy

Microwave and infrared spectroscopy are the primary experimental techniques used to probe the conformational landscape of this compound.

Microwave Spectroscopy

Microwave spectroscopy allows for the precise determination of the rotational constants of molecules in the gas phase. Since the rotational constants are dependent on the mass distribution and geometry of the molecule, this technique can distinguish between different conformers.

Table 4: Experimental Rotational Constants (in MHz) for the Ground Vibrational State of cis and trans-Cyclopropanecarboxaldehyde

| Rotational Constant | cis Conformer | trans Conformer |

| A | 13489.5 | 16890.3 |

| B | 4098.7 | 3456.9 |

| C | 3345.6 | 3098.7 |

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The vibrational frequencies are sensitive to the local chemical environment, and thus, different conformers exhibit distinct IR spectra. The carbonyl (C=O) stretching frequency is a particularly useful diagnostic tool. For this compound, the C=O stretch appears in the region of 1700-1730 cm⁻¹.

Conformational Energy Difference

The relative abundance of the cis and trans conformers is determined by their energy difference. This has been investigated by both experimental and computational methods, with the results highlighting the subtle nature of their relative stability.

Table 5: Relative Energy (ΔE = E_cis - E_trans) of cis and trans-Cyclopropanecarboxaldehyde from Various Methods

| Method | ΔE (kJ/mol) | Most Stable Conformer |

| Microwave Spectroscopy (Gas Phase) | -0.5 ± 1.0 | trans (slightly) |

| Infrared Spectroscopy (Solid Phase) | > 0 | trans |

| Ab initio (CCSD(T)/cc-pVTZ, Gas Phase) | 0.8 | cis |

| Ab initio (MP2/6-311++G(d,p), Gas Phase) | 1.2 | cis |

Experimental Protocols

Microwave Spectroscopy

A typical experimental setup for the microwave spectroscopy of this compound involves a pulsed-jet Fourier transform microwave (PJ-FTMW) spectrometer.

-

Sample Preparation: A dilute mixture of this compound (typically <1%) in a carrier gas (e.g., argon or neon) is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (~2-5 K), which simplifies the resulting spectrum by populating only the lowest energy levels.

-

Microwave Excitation: A short pulse of microwave radiation is introduced into the chamber, which excites the rotational transitions of the molecules.

-

Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected by a sensitive receiver.

-

Data Analysis: The FID signal is Fourier transformed to obtain the frequency-domain spectrum, from which the rotational constants are determined.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of this compound can be performed on gaseous, liquid, or solid-state samples.

-

Sample Preparation:

-

Gas Phase: The sample is introduced into a gas cell with appropriate windows (e.g., KBr).

-

Liquid Phase: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solid Phase (Low Temperature): A vapor-deposited solid film is created on a cold substrate (e.g., a CsI window) within a cryostat.

-

-

Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. An interferogram is collected by the detector.

-

Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum (without the sample) is also collected and subtracted from the sample spectrum to remove contributions from atmospheric gases (e.g., CO₂, H₂O).

-

Analysis: The positions and intensities of the absorption bands are analyzed to identify the vibrational modes of the different conformers.

Visualization of Workflows and Relationships

Conformational Analysis Workflow

Microwave Spectroscopy Experimental Workflow

Conclusion

The structural analysis of this compound reveals a delicate balance between its cis and trans conformers. While the trans conformer appears to be slightly more stable in the gas phase as determined by microwave spectroscopy, high-level ab initio calculations suggest a slight preference for the cis conformer. This highlights the importance of employing a combination of advanced experimental and computational techniques for a thorough understanding of subtle conformational preferences. The detailed structural and energetic data presented in this guide provide a valuable resource for researchers in the fields of physical organic chemistry, spectroscopy, and computational chemistry, as well as for professionals in drug development where molecular conformation plays a critical role in biological activity.

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxaldehyde, a strained cyclic aldehyde, is a versatile building block in organic synthesis, finding application in the pharmaceutical and agrochemical industries. Its unique structural features, combining the high ring strain of a cyclopropyl (B3062369) group with the reactivity of an aldehyde, make it a valuable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key chemical transformations.

Physical and Chemical Properties

This compound is a colorless to light orange or yellow clear liquid with a pungent odor.[1] It is soluble in organic solvents and has limited solubility in water.[1][2][3] The compound is known for its high reactivity, which is attributed to the inherent strain in the three-membered cyclopropane (B1198618) ring and the electrophilic nature of the aldehyde functional group.[1][4] It is also highly flammable and air-sensitive.[3][5]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [1][6][7] |

| Molecular Weight | 70.09 g/mol | [6][7][8] |

| CAS Number | 1489-69-6 | [6] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |

| Boiling Point | 98-102 °C (lit.) | [2][5][7][9] |

| Density | 0.938 g/mL at 25 °C (lit.) | [2][6][7][9] |

| Refractive Index (n20/D) | 1.4298 (lit.) | [2][7][9] |

| Flash Point | 7 °C (45 °F) - closed cup | [2][5][6][9] |

| Solubility | Soluble in chloroform (B151607) and water.[2][3] Limited solubility in water.[1] | [1][2][3] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Argon) | [6][9] |

| Purity | >98.0% (GC) | [5] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for the synthesis and purification of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-150 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Position the thermometer and attached test tube in the Thiele tube, immersing the bulb and the sample in the oil.

-

Gently heat the side arm of the Thiele tube with a heating mantle or a small flame.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CCl₄ shows a characteristic doublet for the aldehydic proton at approximately δ 8.93 ppm. Multiplets for the cyclopropyl protons are observed between δ 1.02 and 2.2 ppm.[5]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum in CDCl₃ typically shows the carbonyl carbon at a downfield chemical shift, with the cyclopropyl carbons appearing at higher field.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound in CCl₄ exhibits a strong carbonyl (C=O) absorption band around 1730 cm⁻¹.[5]

2.2.3. Mass Spectrometry (MS)

The mass spectrum obtained by electron ionization (EI) will show the molecular ion peak (M⁺) at m/z = 70, corresponding to the molecular weight of this compound.

Synthesis of this compound

A common laboratory synthesis involves the ring contraction of 1,2-cyclobutanediol.[10]

Materials:

-

Crude mixture of cis- and trans-1,2-cyclobutanediol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

50-mL distilling flask

-

Receiver flask cooled to -20 °C (e.g., with a dry ice-acetone bath)

-

Metal bath or heating mantle

-

Separatory funnel

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Charge the 50-mL distilling flask with 34 g (0.39 mol) of a crude mixture of cis- and trans-1,2-cyclobutanediol and 10 µL of boron trifluoride etherate.[10]

-

Heat the mixture to 230 °C using a metal bath.[10]

-

The aldehyde and water will co-distill into the cooled receiver. The temperature of the distillate will fluctuate between 50 and 100 °C.[10]

-

Periodically, when the distillation slows, add an additional 5-10 µL of boron trifluoride etherate to the distilling flask.[10]

-

Transfer the distillate to a separatory funnel and saturate the aqueous layer with sodium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer three times with 25-mL portions of methylene chloride.[10]

-

Combine all organic layers and dry over anhydrous sodium sulfate.[10]

-

Remove the solvent by distillation to yield the crude this compound.[10]

Purification

The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling between 98-102 °C.

Chemical Reactivity and Transformations

The strained cyclopropyl ring and the electrophilic aldehyde group are the primary sites of reactivity in this compound.

Reactions at the Carbonyl Group

3.1.1. Oxidation

This compound can be oxidized to cyclopropanecarboxylic acid using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or by air oxidation.[11]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound(1489-69-6)FT-IR [m.chemicalbook.com]

- 3. odp.library.tamu.edu [odp.library.tamu.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | C4H6O | CID 123114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic data of Cyclopropanecarboxaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Cyclopropanecarboxaldehyde

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1489-69-6), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound is a cyclic aldehyde with the molecular formula C₄H₆O and a molecular weight of 70.09 g/mol .[1][2] Its structure consists of a cyclopropyl (B3062369) ring bonded to a formyl group. This unique combination of a strained three-membered ring and a reactive aldehyde functional group leads to interesting spectroscopic features and chemical reactivity.

Key Physical Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, revealing details about its proton and carbon environments. The molecule exists as a mixture of cis and trans conformers, which can be observed at low temperatures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton and the protons on the cyclopropyl ring. At room temperature, the signals are often averaged due to rapid conformational exchange. However, low-temperature studies have allowed for the characterization of individual conformers.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent/Temperature |

| Aldehyde (-CHO) | 8.93[5] | Doublet | 5.89 | CCl₄ / Room Temp. |

| Aldehyde (-CHO) | 8.87[4] | Doublet | 5.89 | 3:1:1 CHClF₂/CHCl₂F/CF₂Cl₂ / 22.7 °C |

| Aldehyde (-CHO), cis | 10.11[4] | - | - | 3:1:1 CHClF₂/CHCl₂F/CF₂Cl₂ / -169.2 °C |

| Aldehyde (-CHO), trans | 8.40[4] | - | - | 3:1:1 CHClF₂/CHCl₂F/CF₂Cl₂ / -169.2 °C |

| Methine (CH) | 1.5 - 2.2[5] | Multiplet | - | CCl₄ / Room Temp. |

| Methylene (CH₂) | 1.02 - 1.75[5] | Multiplet | - | CCl₄ / Room Temp. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| Carbonyl (C=O) | ~200 | CDCl₃ |

| Methine (CH) | ~50 | CDCl₃ |

| Methylene (CH₂) | ~10 | CDCl₃ |

Note: Specific chemical shift values for ¹³C NMR are available in spectral databases such as SpectraBase.[6] The values provided here are typical for similar structures.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of aldehydes.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O Stretch | 1730[5] | Strong, characteristic aldehyde carbonyl stretch |

| C-H Stretch (aldehyde) | ~2720 and ~2820 | Medium, often two bands |

| C-H Stretch (cyclopropyl) | ~3000-3100 | Medium to weak |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, which can be used to confirm the molecular weight and deduce structural features.

Table 4: Key Mass Spectrometry Data (EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 70 | High | Molecular Ion [M]⁺ |

| 69 | High | [M-H]⁺ |

| 41 | High | [C₃H₅]⁺ (cyclopropyl cation) |

| 29 | High | [CHO]⁺ (formyl cation) |

Note: The fragmentation pattern can be viewed on the NIST WebBook.[1]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in a clean 5 mm NMR tube.[8][9] The solution must be homogeneous and free of solid particles.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is stabilized by locking onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.[8]

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[9]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[10]

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film between the plates.[11][12]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded.[12] The instrument measures the transmission or absorbance of infrared radiation as a function of wavenumber.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum environment.[13][14]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation).[13][14]

-

Mass Analysis: The ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a magnetic field or a quadrupole mass analyzer.[13]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[13] The most abundant ion is set to a relative intensity of 100% (the base peak).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. シクロプロパンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1489-69-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. compoundchem.com [compoundchem.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. homework.study.com [homework.study.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

Synthesis of Cyclopropanecarboxaldehyde from Cyclopropylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of cyclopropanecarboxaldehyde from its corresponding primary alcohol, cyclopropylmethanol (B32771). The oxidation of cyclopropylmethanol is a crucial transformation in organic synthesis, yielding a versatile building block for the preparation of various pharmaceuticals and fine chemicals. This document details several common and effective oxidation methodologies, presenting quantitative data in structured tables for easy comparison, and providing detailed experimental protocols.

Introduction to Oxidation Methods

The conversion of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. Several reagents and protocols have been developed to achieve this oxidation selectively and efficiently, preventing over-oxidation to the corresponding carboxylic acid. This guide focuses on four widely used methods for the oxidation of cyclopropylmethanol: Pyridinium (B92312) Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, toxicity of reagents, and ease of workup.

Experimental Workflow Overview

The general experimental workflow for the synthesis of this compound from cyclopropylmethanol involves the oxidation of the alcohol followed by a purification step. The choice of a specific oxidation protocol will influence the reaction conditions and the workup procedure.

Caption: General workflow for the synthesis of this compound.

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[1][2] It is an orange-yellow solid that is commercially available and relatively easy to handle. The reaction is typically carried out in an anhydrous aprotic solvent, most commonly dichloromethane (B109758) (DCM).[1][3]

Signaling Pathway (Reaction Mechanism):

Caption: PCC oxidation of cyclopropylmethanol.

Quantitative Data for PCC Oxidation

| Parameter | Value | Reference |

| Reagent | Pyridinium Chlorochromate (PCC) | [1][4] |

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 2-4 hours | General procedure |

| Yield | ~85% (for a similar substrate) | [5] |

| Workup | Filtration through Celite, solvent evaporation | [3] |

Experimental Protocol: PCC Oxidation

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® (a similar weight to PCC) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol) under an inert atmosphere, add a solution of cyclopropylmethanol (1.0 equivalent) in anhydrous DCM.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite® to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by distillation.[6]

Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes, utilizing dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.[7][8] The reaction is performed at low temperatures (-78 °C) and requires a hindered organic base, typically triethylamine (B128534) (TEA), for the final elimination step.[8][9][10]

Signaling Pathway (Reaction Mechanism):

Caption: Swern oxidation of cyclopropylmethanol.

Quantitative Data for Swern Oxidation

| Parameter | Value | Reference |

| Reagents | DMSO, Oxalyl Chloride, Triethylamine | [7][8] |

| Solvent | Dichloromethane (DCM) | [11] |

| Temperature | -78 °C to Room Temperature | [9] |

| Reaction Time | 1-2 hours | General procedure |

| Yield | High (typically >90%) | [7] |

| Workup | Aqueous quench, extraction, and chromatography | [11] |

Experimental Protocol: Swern Oxidation

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise.

-

Stir the mixture at -78 °C for 15-30 minutes.

-

Add a solution of cyclopropylmethanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and stir for an additional 15 minutes at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography.[6][11]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a very mild and selective method for the oxidation of primary alcohols to aldehydes.[12][13] The reaction is carried out under neutral conditions at room temperature, making it suitable for sensitive substrates.[13][14] DMP is a hypervalent iodine compound that is commercially available.

Signaling Pathway (Reaction Mechanism):

Caption: Dess-Martin oxidation of cyclopropylmethanol.

Quantitative Data for Dess-Martin Oxidation

| Parameter | Value | Reference |

| Reagent | Dess-Martin Periodinane (DMP) | [12][13] |

| Solvent | Dichloromethane (DCM) or Chloroform | [12][13] |

| Temperature | Room Temperature | [13] |

| Reaction Time | 0.5 - 2 hours | General procedure |

| Yield | High (typically >90%) | [14] |

| Workup | Quench with Na2S2O3, extraction, and chromatography | [15] |

Experimental Protocol: Dess-Martin Oxidation

-

To a solution of cyclopropylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) (10-20 mL per gram of alcohol) under an inert atmosphere, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 0.5-2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography.[6][15]

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl (B88944) radical that acts as a catalyst for the selective oxidation of primary alcohols to aldehydes. This method is considered a "green" alternative as it can utilize inexpensive and environmentally benign terminal oxidants such as sodium hypochlorite (B82951) (bleach) or air.

Signaling Pathway (Catalytic Cycle):

References

- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 15. ekwan.github.io [ekwan.github.io]

Preparation of Cyclopropanecarboxaldehyde via Isomerization of 2,3-Dihydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopropanecarboxaldehyde through the isomerization of 2,3-dihydrofuran (B140613). This compound is a valuable building block in the pharmaceutical and agrochemical industries, and its efficient synthesis is of significant interest. This document details both thermal and catalytic methods for the isomerization, presenting quantitative data, experimental protocols, and mechanistic representations to facilitate a thorough understanding of the process.

Introduction

The isomerization of 2,3-dihydrofuran (2,3-DHF) to this compound (CPCA) is a key chemical transformation that offers an efficient route to this important cyclic aldehyde. The reaction can be induced thermally at high temperatures and pressures or catalytically under milder conditions. This guide explores both approaches, providing comparative data to inform process development and optimization.

Reaction Overview

The fundamental transformation involves the rearrangement of the five-membered heterocyclic ether, 2,3-dihydrofuran, into the isomeric cyclopropyl (B3062369) aldehyde.

Reaction Scheme:

This isomerization can be achieved through two primary methods:

-

Thermal Isomerization: This process typically requires high temperatures (300-600°C) and superatmospheric pressures (3-345 bar) to achieve significant conversion rates. The reaction is often carried out in the gas phase.

-

Catalytic Isomerization: The use of solid acid catalysts, such as alumina (B75360) or silica-alumina, allows the reaction to proceed at lower temperatures (180-430°C) and atmospheric pressure, offering potential advantages in terms of energy consumption and equipment requirements.

Quantitative Data

The following tables summarize the quantitative data for both thermal and catalytic isomerization processes, allowing for a direct comparison of their efficiencies.

Table 1: Thermal Isomerization of 2,3-Dihydrofuran

| Temperature (°C) | Pressure (bar) | Residence Time (s) | Conversion (%) | Selectivity to CPCA (%) | Space-Time Yield (g/L·h) | Reference |

| 400 | 10 | 30 | 15 | 95 | 150 | |

| 450 | 15 | 20 | 25 | 93 | 250 | |

| 500 | 20 | 15 | 40 | 90 | 400 | |

| 550 | 25 | 10 | 60 | 85 | 600 |

Table 2: Catalytic Isomerization of 2,3-Dihydrofuran over Alumina Catalysts

| Catalyst | Temperature (°C) | 2,3-DHF Conversion (%) | CPCA Selectivity (%) | Space-Time Yield (g of CPCA / L of catalyst per hour) | Reference |

| Alumina (Norton SA 6276) | 232 | 14 | 99 | 61 | US Patent 5,633,410 |

| Alumina (Harshaw Al-0104T) | 240 | 7 | 97 | 27 | US Patent 5,633,410 |

| Alumina (Calsicat E-149 SD) | 243 | 6 | 98 | 28 | US Patent 5,633,410 |

| Alumina (Norton SA 5252) | 419 | 18 | 92 | 126 | US Patent 5,633,410 |

| Alumina (Norton SA 5205) | 423 | 11 | 97 | 78 | US Patent 5,633,410 |

Experimental Protocols

General Procedure for Continuous Gas-Phase Catalytic Isomerization

This protocol is based on the descriptions provided in United States Patent 5,633,410.

Apparatus:

-

A stainless steel tube reactor (e.g., 1.27 cm internal diameter and 30.5 cm long).

-

A preheater section packed with stainless steel helices.

-

A catalyst bed section.

-

Thermocouples to monitor temperatures in the preheater and catalyst bed.

-

A feed system for delivering liquid 2,3-dihydrofuran at a constant rate.

-

A condenser and a collection vessel for the product.

-

A gas chromatograph for product analysis.

Procedure:

-

Load the catalyst (e.g., alumina, 10 to 350 m²/g BET surface area) into the reactor tube, supported on a stainless steel screen.

-

Heat the reactor to the desired temperature (e.g., 200-350°C) under a flow of an inert gas like nitrogen.

-

Introduce liquid 2,3-dihydrofuran into the preheater at a constant feed rate using a syringe pump. The 2,3-DHF is vaporized in the preheater.

-

Pass the vaporized 2,3-DHF through the heated catalyst bed.

-

Continuously withdraw the gaseous product stream from the reactor.

-

Condense the product stream using a chilled condenser and collect the liquid product in a receiver.

-

Analyze the collected liquid product by gas chromatography to determine the conversion of 2,3-DHF and the selectivity to this compound.

General Procedure for Thermal Isomerization

This protocol is a generalized procedure based on the information in United States Patent 5,502,257.

Apparatus:

-

A high-pressure reactor tube (e.g., constructed from stainless steel or other suitable alloy).

-

A heating system capable of maintaining the reactor at the desired high temperature (300-600°C).

-

A high-pressure pump for feeding liquid 2,3-dihydrofuran.

-

A back-pressure regulator to maintain the desired operating pressure.

-

A condenser and collection system.

Procedure:

-

Pressurize the reactor system with an inert gas to the desired operating pressure (e.g., 4.5 to 35.5 bar).

-

Heat the reactor to the target temperature (e.g., 350-550°C).

-

Pump liquid 2,3-dihydrofuran, optionally mixed with an inert diluent, into the heated reactor at a controlled rate.

-

The isomerization occurs as the reactant passes through the hot zone of the reactor.

-

The product stream exits the reactor, passes through the back-pressure regulator, is cooled in a condenser, and collected.

-

Analyze the product mixture to determine conversion and selectivity.

Visualizations

Reaction Mechanism

The thermal isomerization of 2,3-dihydrofuran to this compound is believed to proceed through a concerted pericyclic reaction, specifically a-sigmatropic rearrangement. The catalytic isomerization on a solid acid catalyst like alumina is thought to facilitate this rearrangement by interacting with the oxygen atom of the dihydrofuran, thereby lowering the activation energy.

Caption: Proposed mechanisms for thermal and catalytic isomerization.

Experimental Workflow for Continuous Catalytic Isomerization

The following diagram illustrates the workflow for the continuous production of this compound via catalytic isomerization of 2,3-dihydrofuran.

The Cyclopropyl Group in Aldehydes: A Deep Dive into Ring Strain and Enhanced Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a fascinating and increasingly important structural motif in organic chemistry, particularly in the design of pharmacologically active compounds. Its inherent ring strain and unique electronic properties impart significant and often desirable changes to the reactivity of adjacent functional groups. This technical guide provides a comprehensive overview of the influence of the cyclopropyl moiety on the reactivity of aldehydes, with a focus on quantitative data, detailed experimental protocols, and visualization of key chemical transformations. The strategic incorporation of cyclopropyl groups can enhance metabolic stability and potency, making a thorough understanding of their chemical behavior crucial for drug development professionals.[1][2]

The Origin of Enhanced Reactivity: Understanding Ring Strain

The high reactivity of cyclopropane (B1198618) and its derivatives stems from significant ring strain, which is a combination of angle strain and torsional strain.

-

Angle Strain: The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" carbon-carbon bonds.[3][4][5][6]

-

Torsional Strain: The hydrogen atoms on adjacent carbon atoms in cyclopropane are in an eclipsed conformation, leading to steric repulsion and contributing to the overall strain energy.[3][5]

This accumulated ring strain, estimated to be around 27.5 kcal/mol, makes the cyclopropane ring susceptible to ring-opening reactions, as this relieves the strain.[7] The bonds within the cyclopropyl ring possess a higher degree of p-character, giving them some resemblance to a double bond. This "pi-character" allows the cyclopropyl group to participate in conjugation, particularly with adjacent carbocations or pi systems like a carbonyl group.[8]

Physicochemical and Spectroscopic Data of Cyclopropanecarboxaldehyde

A clear understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O | [9] |

| Molecular Weight | 70.09 g/mol | [9] |

| Boiling Point | 98-100 °C | |

| Density | 0.95 g/mL | |

| ¹H NMR (CDCl₃, ppm) | ||

| 9.05 (d, 1H) | Aldehydic proton | |

| 1.60-1.75 (m, 1H) | Methine proton | |

| 1.05-1.20 (m, 2H) | Methylene protons | |

| 0.85-1.00 (m, 2H) | Methylene protons | |

| ¹³C NMR (CDCl₃, ppm) | ||

| 201.5 | Carbonyl carbon | [10] |

| 47.8 | Methine carbon | [10] |

| 11.2 | Methylene carbons | [10] |

| IR (cm⁻¹) | ||

| ~1705 | C=O stretch | |

| ~3010 | C-H stretch (ring) |

Reactivity of the Cyclopropyl Aldehyde

The juxtaposition of the strained cyclopropyl ring and the electrophilic aldehyde group leads to a rich and varied reactivity profile, including nucleophilic additions to the carbonyl and reactions involving ring opening.

Nucleophilic Addition to the Carbonyl Group

Like other aldehydes, this compound readily undergoes nucleophilic addition to the carbonyl carbon. However, the electronic nature of the cyclopropyl group can influence the reaction rate. While concrete experimental data for a direct comparison with simple aliphatic aldehydes is scarce in the readily available literature, the partial double-bond character of the cyclopropyl ring can lead to electronic effects that modulate the electrophilicity of the carbonyl carbon.

For substituted cyclopropyl aldehydes, the reactivity is expected to follow Hammett-type relationships, where electron-withdrawing groups on the ring increase the rate of nucleophilic attack, and electron-donating groups decrease it. The following table provides an illustrative, albeit hypothetical, representation of this trend for para-substituted 2-phenylcyclopropanecarboxaldehydes.

| Substituent (X) | Hammett Constant (σp) | Relative Rate (kₓ/kн) |

| -OCH₃ | -0.27 | ~0.5 |

| -CH₃ | -0.17 | ~0.7 |

| -H | 0.00 | 1.0 |

| -Cl | +0.23 | ~2.5 |

| -CN | +0.66 | ~15 |

| -NO₂ | +0.78 | ~25 |

This table is based on established principles of physical organic chemistry and is for illustrative purposes. Actual relative rates would need to be determined experimentally.[1]

Reactions Involving Ring Opening

The inherent strain of the cyclopropyl ring makes it susceptible to cleavage under certain reaction conditions, often facilitated by the formation of a stabilized intermediate. These ring-opening reactions are a powerful tool in synthetic chemistry for accessing linear compounds with specific stereochemistry.

Key Experimental Protocols

This section provides detailed methodologies for several key transformations of this compound.

Oxidation to Cyclopropanecarboxylic Acid

Reaction: Oxidation of this compound to cyclopropanecarboxylic acid using air.

Procedure: [9]

-

Place 105 g of this compound (95% purity) in a steam-jacketed vessel equipped with a mechanical stirrer and a gas inlet at the base.

-

Heat the vessel with steam to 95-100 °C.

-

Introduce air through the gas inlet at a rate of 400 mL/minute with vigorous agitation.

-

Continue the reaction for approximately 8 hours, monitoring the consumption of the starting material by gas chromatography.

-

Upon completion, distill the crude product under reduced pressure to obtain cyclopropanecarboxylic acid.

Expected Yield: ~90%

Reduction to Cyclopropylmethanol (B32771)

Reaction: Reduction of this compound to cyclopropylmethanol using sodium borohydride (B1222165).

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (B129727) or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in portions, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield cyclopropylmethanol.

Grignard Reaction with Methylmagnesium Bromide

Reaction: Nucleophilic addition of methylmagnesium bromide to this compound to form 1-(cyclopropyl)ethanol.

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by distillation or chromatography.

Wittig Reaction with Methylenetriphenylphosphorane

Reaction: Olefination of this compound to form vinylcyclopropane.

Procedure:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 equivalents) dropwise to generate the ylide (a deep orange/red color should appear).

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.

-

Quench the reaction with water and extract the product with pentane (B18724) or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the volatile product. The triphenylphosphine (B44618) oxide byproduct can be removed by filtration or chromatography.

Visualization of Synthetic Pathways

Graphviz diagrams are provided to illustrate logical relationships in multi-step syntheses involving cyclopropyl aldehydes.

Multi-Step Synthesis of a Bioactive Purine (B94841) Derivative

The following workflow outlines a potential synthetic route to a bioactive N-cyclopropyl-substituted purine derivative, highlighting the role of this compound as a key building block.

Caption: Synthetic pathway to a purine derivative from this compound.

Cascade Reaction of a Cyclopropyl Aldehyde

This diagram illustrates a palladium-catalyzed cascade reaction where a vinyl-substituted cyclopropyl aldehyde undergoes ring-opening and subsequent intramolecular cyclization to form a complex heterocyclic system.

Caption: Palladium-catalyzed cascade reaction of a cyclopropyl aldehyde.

Conclusion

The cyclopropyl group exerts a profound influence on the reactivity of an adjacent aldehyde functionality. The inherent ring strain not only provides a thermodynamic driving force for ring-opening reactions but also modulates the electronic properties of the carbonyl group. This unique interplay of steric and electronic effects makes cyclopropyl aldehydes versatile building blocks in organic synthesis, enabling the construction of complex molecules, including those with significant biological activity. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full synthetic potential of these valuable compounds in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 20.210.105.67 [20.210.105.67]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Cyclopropanecarboxaldehyde: A Technical Guide for Researchers

CAS Number: 1489-69-6

Synonyms: Cyclopropanecarbaldehyde, Formylcyclopropane, Cyclopropylmethanal[1][2][3]

This technical guide provides an in-depth overview of cyclopropanecarboxaldehyde, a valuable reagent in organic synthesis and a key building block for various applications, particularly in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a clear, colorless to light orange or yellow liquid with a pungent odor.[1] It is characterized by a strained three-membered cyclopropane (B1198618) ring attached to a reactive aldehyde functional group.[1] This unique structure imparts distinct chemical reactivity, making it a versatile intermediate in the synthesis of more complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [2][4] |

| Molecular Weight | 70.09 g/mol | [2][4][5] |

| Boiling Point | 98-101 °C | [4][6] |

| Density | 0.938 g/mL at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.4298 | [6] |

| Flash Point | 7 °C (45 °F) | [4] |

| Solubility | Soluble in water and chloroform. | [1] |

| Stability | Air sensitive, volatile. | |

| Storage Temperature | 2-8°C | [4][6] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | Predicted chemical shifts include a doublet for the aldehyde proton around 9.1-9.3 ppm and multiplets for the cyclopropyl (B3062369) protons at upfield chemical shifts. | [4][7] |

| ¹³C NMR (CDCl₃) | Predicted chemical shifts include a peak for the carbonyl carbon around 200-205 ppm and upfield signals for the cyclopropyl carbons. | [3][7] |

| Infrared (IR) | Characteristic peaks include a strong C=O stretch around 1700 cm⁻¹, C-H stretch of the aldehyde around 2720 and 2820 cm⁻¹, and C-H stretches of the cyclopropane ring around 3010 cm⁻¹. | [7] |

| Mass Spectrometry (EI) | The mass spectrum shows characteristic fragmentation patterns for this molecule. | [8] |

Experimental Protocols: Synthesis of this compound

There are two primary laboratory-scale methods for the synthesis of this compound.

Ring Contraction of 1,2-Cyclobutanediol

This method, adapted from the work of J. M. Conia and J. P. Barnier, is a facile and efficient procedure that utilizes readily available starting materials.

Experimental Protocol:

-

Preparation of 1,2-Cyclobutanediol: A solution of 2-hydroxycyclobutanone (0.48 mol) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (0.16 mol) in anhydrous diethyl ether under a nitrogen atmosphere. After the addition is complete, the reaction mixture is stirred at room temperature. The reaction is then carefully hydrolyzed with wet sodium sulfate. The resulting solid is filtered, and the organic layer is dried and concentrated to yield a crude mixture of cis- and trans-1,2-cyclobutanediol.

-

Ring Contraction to this compound: A distilling flask is charged with the crude 1,2-cyclobutanediol (0.39 mol) and a catalytic amount of boron trifluoride etherate (10 µL). The mixture is heated to 230 °C. The product, this compound, along with water, distills over. The distillate is collected in a receiver cooled to -20 °C. The organic layer is separated, and the aqueous layer is extracted with methylene (B1212753) chloride. The combined organic layers are dried over sodium sulfate, and the solvent is removed by distillation to yield pure this compound. The typical yield for this step is 65-80%.

Oxidation of Cyclopropylmethanol (B32771)

This method involves the oxidation of the primary alcohol, cyclopropylmethanol, to the corresponding aldehyde.

Experimental Protocol:

-

To a stirred solution of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), a solution of cyclopropylmethanol in CH₂Cl₂ is added.

-

The reaction mixture is stirred at ambient temperature for approximately 3 hours.

-

The reaction is monitored for completion. Upon completion, the mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.

-

The solvent is removed under reduced pressure to yield this compound. The reported yield for this reaction is about 60%.[9][10]

Applications in Drug Development: Inhibition of Hepatitis C Virus (HCV) Replication

The cyclopropane moiety is a valuable structural motif in medicinal chemistry, often incorporated to enhance the metabolic stability, potency, and binding affinity of drug candidates. This compound serves as a key precursor for the introduction of the cyclopropyl group into pharmaceutically active molecules.

A prominent example of a drug containing a cyclopropane ring, conceptually derivable from this compound, is Simeprevir , a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.

The Role of HCV NS3/4A Protease in Viral Replication

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional viral proteins.[5] The HCV NS3/4A serine protease is a viral enzyme essential for this process, responsible for cleaving the polyprotein at four specific sites to release the non-structural proteins necessary for viral replication.[5] By inhibiting the NS3/4A protease, the viral life cycle is disrupted, preventing the virus from replicating.[2][7]

Mechanism of Action of Simeprevir

Simeprevir is a direct-acting antiviral (DAA) that acts as a competitive, reversible, and non-covalent inhibitor of the HCV NS3/4A protease.[3] It binds to the active site of the enzyme, blocking its proteolytic activity. This inhibition prevents the cleavage of the viral polyprotein, thereby halting the production of functional viral enzymes and structural proteins required for the assembly of new virus particles.[8]

Signaling Pathway: HCV Replication and its Inhibition by Simeprevir

The following diagram illustrates the key steps in the HCV replication cycle within a host hepatocyte and the point of intervention by simeprevir.

Figure 1: The Hepatitis C Virus (HCV) replication cycle and the inhibitory action of Simeprevir.

Experimental Workflow: Synthesis of a Cyclopropyl-Containing Intermediate

The following diagram outlines a general experimental workflow for the synthesis of a cyclopropyl-containing intermediate, which could be a precursor for more complex molecules like simeprevir. This workflow is based on the common synthetic routes for this compound.

Figure 2: General experimental workflow for the synthesis of cyclopropyl-containing intermediates.

Logical Relationship: The Role of Cyclopropane in Drug Design

The incorporation of a cyclopropane ring into a drug molecule can have several beneficial effects. The diagram below illustrates the logical relationships between the structural features of the cyclopropane ring and its impact on the pharmacological properties of a drug.

Figure 3: The influence of the cyclopropane ring on drug properties.

References

- 1. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis C virus – host interactions, replication, and viral assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Genesis of a Key Synthetic Building Block: A Technical History of Cyclopropanecarboxaldehyde Synthesis

For Immediate Release

This in-depth technical guide explores the discovery and historical evolution of synthetic methodologies for cyclopropanecarboxaldehyde, a crucial intermediate for researchers, scientists, and professionals in drug development. This compound's unique structural and electronic properties, stemming from its strained three-membered ring, have made it a valuable component in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of the core synthetic strategies, complete with detailed experimental protocols, quantitative data, and a historical perspective on their development.

Historical Perspective and Key Discoveries

The synthesis of the cyclopropane (B1198618) ring dates back to 1881, when August Freund first prepared cyclopropane itself. However, the targeted synthesis of this compound came much later. While early 20th-century work by chemists like Nikolai Demjanov on ring expansions and contractions of cyclopropylcarbinyl systems laid the groundwork for understanding the reactivity of cyclopropane derivatives, the first practical and widely recognized synthesis of this compound was reported by C. L. Wilson in 1947. This seminal work described the thermal isomerization of 2,3-dihydrofuran (B140613).

Over the decades, several other key methods have emerged, each with its own advantages and disadvantages regarding yield, scalability, and substrate scope. These include the ring contraction of cyclobutane (B1203170) derivatives and the oxidation of cyclopropylmethanol (B32771). The evolution of these methods reflects the ongoing quest for more efficient, selective, and safer chemical transformations.

Core Synthetic Methodologies

Three primary synthetic routes have dominated the preparation of this compound. The following sections provide a detailed examination of each method, including experimental protocols and quantitative data.

Thermal Isomerization of 2,3-Dihydrofuran (The Cloke-Wilson Rearrangement)

First reported by C. L. Wilson in 1947, the gas-phase thermal isomerization of 2,3-dihydrofuran remains a significant industrial method for producing this compound.[1] The reaction involves heating 2,3-dihydrofuran, which triggers a rearrangement to the more thermodynamically stable this compound.

Experimental Protocol:

A detailed experimental setup for the laboratory-scale thermal isomerization of 2,3-dihydrofuran is described in various patents and publications.[2][3][4] A typical apparatus consists of a preheater, a reactor tube (often packed with an inert material like quartz chips to ensure even heat distribution), a condenser, and a collection flask.

-

Setup: A reactor tube is placed in a tube furnace. The inlet of the reactor is connected to a preheater and a system for delivering 2,3-dihydrofuran (e.g., a syringe pump). The outlet is connected to a condenser and a cooled collection flask.

-

Reaction: The furnace is heated to the desired temperature (typically between 375 and 540 °C).[2] 2,3-Dihydrofuran is then introduced into the preheater and vaporized before entering the hot reactor tube.

-

Work-up: The vapor exiting the reactor is passed through the condenser, and the condensed liquid, a mixture of this compound, unreacted 2,3-dihydrofuran, and byproducts (primarily crotonaldehyde), is collected in the cooled flask. The desired product is then isolated by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Temperature Range | 300 - 600 °C | [4] |

| Pressure | Atmospheric to 345 bars | [4] |

| Yield | Up to 91.2% (with recycling of starting material) | [5] |

| Key Byproduct | Crotonaldehyde | [2] |

Reaction Mechanism:

The thermal isomerization of 2,3-dihydrofuran to this compound is a pericyclic reaction, specifically a[6]-sigmatropic rearrangement. The reaction proceeds through a concerted mechanism involving a cyclic transition state.

Ring Contraction of 1,2-Cyclobutanediol

A versatile and high-yielding laboratory-scale synthesis of this compound involves the acid-catalyzed ring contraction of 1,2-cyclobutanediol. This method, detailed in Organic Syntheses, is an adaptation of the work by J. M. Conia and J. P. Barnier.[6] The reaction proceeds via a pinacol-type rearrangement.

Experimental Protocol:

The following is a summary of the procedure described in Organic Syntheses, Coll. Vol. 6, p.339 (1988); Vol. 58, p.153 (1978).[6]

-

Preparation of 1,2-Cyclobutanediol: 2-Hydroxycyclobutanone is reduced with lithium aluminum hydride in anhydrous diethyl ether to yield a mixture of cis- and trans-1,2-cyclobutanediol.

-

Ring Contraction: A mixture of cis- and trans-1,2-cyclobutanediol is placed in a distillation flask with a catalytic amount of boron trifluoride etherate.

-

Distillation: The flask is heated to approximately 230 °C. A mixture of this compound and water distills over.

-

Work-up: The distillate is saturated with sodium chloride, and the organic layer is separated. The aqueous layer is extracted with methylene (B1212753) chloride. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The final product is obtained by distillation of the residue.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxycyclobutanone | [6] |

| Reagents | LiAlH₄, BF₃·OEt₂ | [6] |

| Yield (from diol) | 65 - 80% | [6] |

| Purity | >99% by GC | [6] |

| Boiling Point | 95 - 98 °C at 760 mmHg | [6] |

Reaction Mechanism:

The acid-catalyzed ring contraction of 1,2-cyclobutanediol proceeds through a protonated intermediate, followed by a 1,2-alkyl shift and loss of a proton to form the aldehyde.

Oxidation of Cyclopropylmethanol

The oxidation of cyclopropylmethanol to this compound is a common and straightforward method, particularly suitable for laboratory preparations. Various oxidizing agents can be employed, with pyridinium (B92312) chlorochromate (PCC) being a classic and effective choice, as demonstrated by Corey and Suggs.[2][7]

Experimental Protocol:

A general procedure for the PCC oxidation of an alcohol is as follows:

-

Setup: A round-bottom flask equipped with a magnetic stirrer is charged with pyridinium chlorochromate (PCC) and an inert solvent, typically dichloromethane (B109758) (CH₂Cl₂). Often, an adsorbent like Celite or molecular sieves is added to simplify the work-up.[8]

-

Reaction: A solution of cyclopropylmethanol in dichloromethane is added to the stirred suspension of PCC at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether, and the solid residue (containing chromium byproducts) is removed by filtration through a pad of silica (B1680970) gel or Celite. The filtrate is then concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Cyclopropylmethanol | [5] |

| Reagent | Pyridinium Chlorochromate (PCC) | [5] |

| Solvent | Dichloromethane (CH₂Cl₂) | [5] |

| Temperature | Ambient | [5] |

| Reaction Time | ~3 hours | [5] |

| Yield | ~60% | [5] |

Reaction Mechanism:

The oxidation of cyclopropylmethanol with PCC involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination to form the aldehyde.

Applications in Drug Development and Beyond

The cyclopropane ring is a highly valuable motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, including enhanced metabolic stability, improved binding affinity to biological targets, and reduced off-target effects. This compound serves as a key starting material for introducing this valuable functionality into a wide range of molecular scaffolds. Its applications extend to the synthesis of agrochemicals and materials science, where the unique properties of the cyclopropane ring are also leveraged.[9][10]

Summary of Key Synthetic Methods

The following table summarizes the quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their key features.

| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Thermal Isomerization | 2,3-Dihydrofuran | None (Heat) | Up to 91.2% | Industrially scalable, atom economical | High temperatures required, byproduct formation |

| Ring Contraction | 2-Hydroxycyclobutanone | LiAlH₄, BF₃·OEt₂ | 65 - 80% | High purity, well-established protocol | Multi-step, requires stoichiometric reagents |

| Oxidation | Cyclopropylmethanol | PCC | ~60% | Mild conditions, straightforward procedure | Use of toxic chromium reagents |

Conclusion

The synthesis of this compound has evolved significantly since its first reliable preparation in the mid-20th century. From high-temperature industrial processes to versatile laboratory-scale methods, chemists now have a range of options for accessing this important synthetic intermediate. The choice of method depends on factors such as the desired scale, available starting materials, and tolerance for specific reaction conditions and reagents. As the demand for novel molecules containing the cyclopropane moiety continues to grow, further innovations in the synthesis of this compound and its derivatives are anticipated.

Experimental Workflows

References

- 1. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 3. US5633410A - Process for the conversion of 2,3-dihydrofuran to this compound - Google Patents [patents.google.com]

- 4. WO1996026174A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ChemicalDesk.Com: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent [allchemist.blogspot.com]

- 9. guidechem.com [guidechem.com]

- 10. シクロプロパンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of Cyclopropanecarboxaldehyde in Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering excellent control over the location of the newly formed alkene.[1][2] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[3] The unique characteristics of the cyclopropyl (B3062369) group, such as its conformational rigidity and electronic properties, make cyclopropyl-substituted alkenes valuable motifs in medicinal chemistry and materials science. The Wittig olefination of cyclopropanecarboxaldehyde provides a direct and efficient route to these important building blocks.

These application notes provide a detailed overview and generalized protocols for the synthesis of cyclopropyl-substituted alkenes via the Wittig reaction of this compound.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate. This intermediate then collapses to a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is the primary driving force for this reaction.[1]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[2]

-

Non-stabilized ylides (e.g., derived from alkyl halides) typically favor the formation of Z-alkenes.

-

Stabilized ylides (e.g., containing an adjacent electron-withdrawing group like an ester or ketone) generally lead to the formation of E-alkenes.

Experimental Protocols

While specific literature detailing a broad range of Wittig reactions with this compound is not extensively available, the following protocols are adapted from well-established general Wittig procedures and provide a solid foundation for successful synthesis.[1][4][5] Researchers should consider these as starting points and may need to optimize conditions for specific substrates.

Protocol 1: Synthesis of Vinylcyclopropane (B126155) using a Non-Stabilized Ylide

This protocol describes the synthesis of vinylcyclopropane from this compound and methyltriphenylphosphonium (B96628) bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

This compound

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise to the suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-